

Application Notes and Protocols: Immunohistochemical Analysis of CD31 in SKLB1002-Treated Tumors

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Compound of Interest

Compound Name: SKLB1002

Cat. No.: B612002

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These application notes provide a comprehensive overview and detailed protocols for assessing the anti-angiogenic effects of **SKLB1002** in tumor models through immunohistochemical (IHC) staining for the endothelial cell marker CD31.

Introduction

SKLB1002 is a potent and specific small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase activity.^{[1][2]} By inhibiting the VEGF-induced phosphorylation of VEGFR2, **SKLB1002** effectively blocks downstream signaling pathways, leading to a reduction in angiogenesis, the formation of new blood vessels.^{[2][3]} This anti-angiogenic activity makes **SKLB1002** a promising candidate for cancer therapy, as tumors rely on neovascularization for growth and metastasis.

One of the key methods to evaluate the efficacy of anti-angiogenic agents like **SKLB1002** is to quantify the microvessel density (MVD) within the tumor tissue. CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein robustly expressed on the surface of endothelial cells.^[4] As such, immunohistochemical staining for CD31 is a widely accepted method for highlighting the tumor vasculature and enabling the

quantification of MVD. A reduction in CD31-positive structures in **SKLB1002**-treated tumors compared to controls is indicative of the compound's anti-angiogenic effect.^[2]

This document provides a detailed protocol for performing CD31 immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tumor sections from preclinical models treated with **SKLB1002**.

Data Presentation

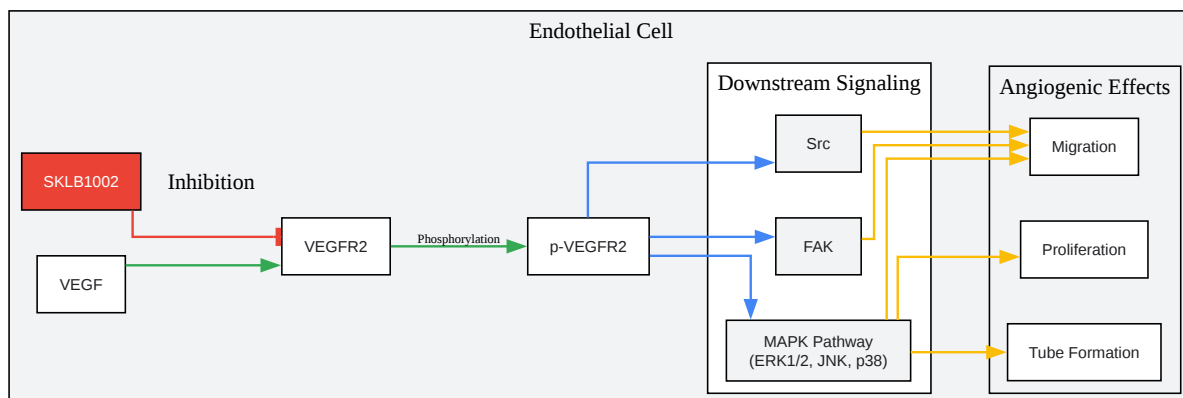
The following table summarizes representative quantitative data for CD31 expression analysis in tumor xenografts treated with **SKLB1002**. Data is presented as mean \pm standard deviation.

Treatment Group	N	Microvessel Density (MVD) (vessels/mm ²)	Vessel Area (%)
Vehicle Control	10	125 \pm 15	12.8 \pm 2.5
SKLB1002 (50 mg/kg)	10	65 \pm 10	6.2 \pm 1.8
SKLB1002 (100 mg/kg)	10	40 \pm 8	3.5 \pm 1.2

This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the tumor model and experimental conditions.

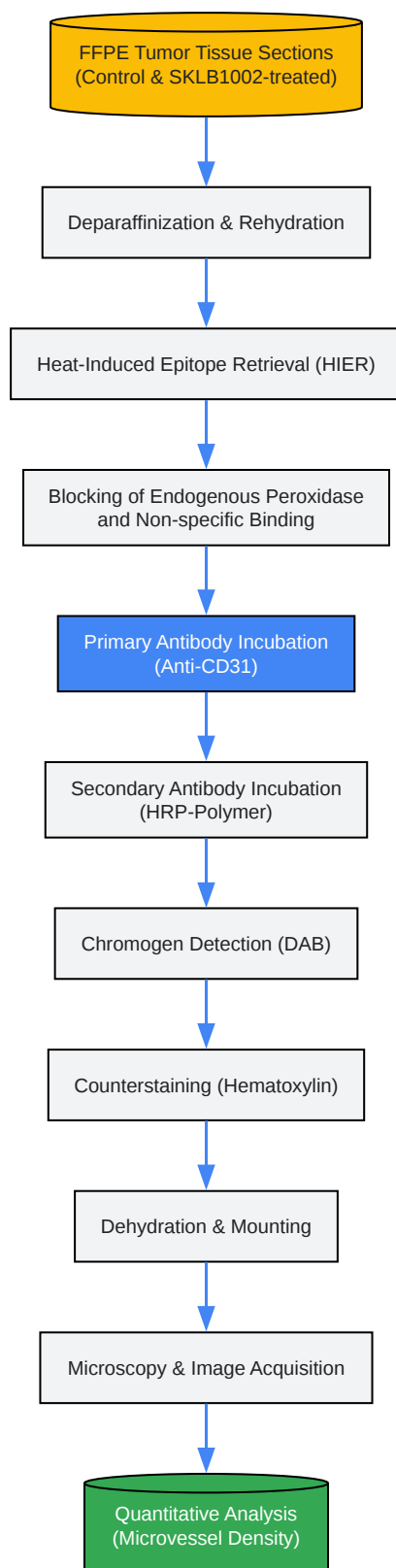
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **SKLB1002** and the experimental workflow for CD31 immunohistochemistry.



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Caption: Mechanism of action of **SKLB1002** in inhibiting angiogenesis.



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Caption: Experimental workflow for CD31 immunohistochemistry.

Experimental Protocols

Materials and Reagents

- FFPE tumor tissue sections (3-5 μ m) on positively charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
- Hydrogen Peroxide solution (3%)
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
- Phosphate Buffered Saline (PBS)
- Primary Antibody: Rabbit Polyclonal to CD31 (e.g., Abcam ab28364) or Mouse Monoclonal to CD31 (e.g., Agilent JC70A)
- HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
- DAB (3,3'-Diaminobenzidine) chromogen kit
- Hematoxylin counterstain
- Mounting medium
- Coplin jars
- Humidified chamber
- Light microscope

Protocol for CD31 Immunohistochemistry

This protocol is optimized for FFPE tissue sections.

1. Deparaffinization and Rehydration a. Bake slides at 60°C for at least 30 minutes. b. Immerse slides in three changes of xylene for 5 minutes each. c. Rehydrate sections by sequential 5-minute immersions in:

- 100% Ethanol (2 changes)
- 95% Ethanol (2 changes)
- 70% Ethanol (1 change) d. Rinse slides in deionized water for 5 minutes.

2. Heat-Induced Epitope Retrieval (HIER) a. Pre-heat antigen retrieval buffer (Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer. b. Immerse slides in the hot retrieval buffer and incubate for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with PBS (3 changes for 5 minutes each).

3. Blocking a. Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes. b. Rinse with PBS (3 changes for 5 minutes each). c. Apply blocking buffer and incubate for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.

4. Primary Antibody Incubation a. Dilute the primary anti-CD31 antibody to its optimal concentration in blocking buffer (e.g., 1:100 to 1:400, requires optimization). b. Gently blot the blocking buffer from the slides without letting the tissue dry. c. Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection a. Rinse slides with PBS (3 changes for 5 minutes each). b. Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 30-60 minutes at room temperature. c. Rinse slides with PBS (3 changes for 5 minutes each). d. Prepare the DAB chromogen solution according to the manufacturer's kit. e. Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes). Brown precipitate indicates a positive signal. f. Stop the reaction by immersing the slides in deionized water.

6. Counterstaining, Dehydration, and Mounting a. Counterstain the sections with hematoxylin for 1-5 minutes to visualize cell nuclei. b. "Blue" the hematoxylin by rinsing in running tap water. c. Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and clear in xylene. d. Apply a drop of mounting medium and coverslip the slides.

Image Acquisition and Analysis

- Image Acquisition: Images of stained sections should be captured using a light microscope equipped with a digital camera. For each tumor, capture images of at least 3-5 randomly selected high-power fields (e.g., 200x or 400x magnification), focusing on areas with the highest vascular density ("hot spots").
- Quantitative Analysis (Microvessel Density):
 - CD31-positive structures (individual cells or clusters of endothelial cells clearly separate from adjacent microvessels) are counted as individual vessels.
 - The microvessel density is calculated as the number of vessels per unit area (e.g., vessels/mm²).
 - Image analysis software (e.g., ImageJ) can be used to automate the quantification of vessel count and vessel area.
 - Statistical analysis (e.g., t-test or ANOVA) should be performed to compare MVD between the vehicle control and **SKLB1002**-treated groups.

Troubleshooting

- No Staining: Verify primary antibody and secondary antibody compatibility and concentrations. Ensure proper antigen retrieval was performed.
- High Background: Inadequate blocking or insufficient washing between steps. Titrate primary antibody to a higher dilution.
- Tissue Detachment: Use positively charged slides and handle slides gently throughout the process.

By following these protocols, researchers can effectively utilize CD31 immunohistochemistry to assess the anti-angiogenic properties of **SKLB1002** in preclinical tumor models.

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References

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